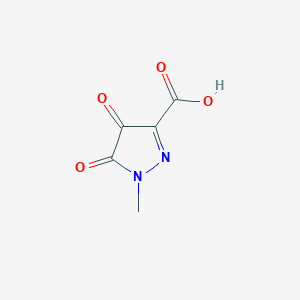![molecular formula C22H30N4O4S B178008 1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine;sulfuric acid CAS No. 102280-97-7](/img/structure/B178008.png)
1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-azatricyclo[63104,12]dodeca-4,6,8(12)-trien-6-amine;sulfuric acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo(3,2,1-ij)quinoline derivatives typically involves multi-step processes. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride, followed by Friedel-Crafts ring closure using aluminum trichloride . This method is known for its efficiency in producing the desired quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Pyrrolo(3,2,1-ij)quinoline derivatives can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4H-Pyrrolo(3,2,1-ij)quinoline derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . By binding to the active site of these enzymes, the compounds can disrupt their normal function, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydro-4H-pyrrolo(3,2,1-ij)quinoline-1,2-dione: This compound shares a similar core structure but differs in its functional groups.
6-Methyllilolidine: This compound has a similar quinoline backbone but includes a methyl group at a different position.
Uniqueness
1-azatricyclo[63104,12]dodeca-4,6,8(12)-trien-6-amine;sulfuric acid is unique due to its specific functional groups and sulfate salt form
Propriétés
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H14N2.H2O4S/c2*12-10-6-8-2-1-4-13-5-3-9(7-10)11(8)13;1-5(2,3)4/h2*6-7H,1-5,12H2;(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKZPKUXMIVDBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)N)CCN3C1.C1CC2=C3C(=CC(=C2)N)CCN3C1.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144878 |
Source


|
| Record name | 4H-Pyrrolo(3,2,1-ij)quinoline, 1,2,5,6-tetrahydro-8-amino-, sulfate (2:1) (crude) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102280-97-7 |
Source


|
| Record name | 4H-Pyrrolo(3,2,1-ij)quinoline, 1,2,5,6-tetrahydro-8-amino-, sulfate (2:1) (crude) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102280977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyrrolo(3,2,1-ij)quinoline, 1,2,5,6-tetrahydro-8-amino-, sulfate (2:1) (crude) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B177929.png)
![Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B177930.png)

![(2-Methylbenzo[d]oxazol-6-yl)methanol](/img/structure/B177936.png)






![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B177955.png)
![Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B177958.png)


